molecular formula C9H4Br2ClN B1612412 3-Chloro-4,6-dibromoquinoline CAS No. 927801-50-1

3-Chloro-4,6-dibromoquinoline

Cat. No. B1612412
M. Wt: 321.39 g/mol
InChI Key: WGDQUDAYMZRLGP-UHFFFAOYSA-N
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Description

3-Chloro-4,6-dibromoquinoline is a chemical compound that belongs to the class of quinoline derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 3-Chloro-4,6-dibromoquinoline is not fully understood. However, it has been suggested that it may act as an inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of protein kinases by 3-Chloro-4,6-dibromoquinoline may lead to the suppression of cancer cell growth and proliferation.

Biochemical And Physiological Effects

3-Chloro-4,6-dibromoquinoline has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Moreover, 3-Chloro-4,6-dibromoquinoline has been reported to have anti-inflammatory and antioxidant activities.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Chloro-4,6-dibromoquinoline in lab experiments is its unique properties and potential applications. It can be used as a building block for the synthesis of various compounds with potential biological activities. It can also be used as a fluorescent probe for the detection of metal ions in biological systems. However, one of the limitations of using 3-Chloro-4,6-dibromoquinoline is its potential toxicity. It may cause adverse effects on cells and tissues, which may limit its use in certain experiments.

Future Directions

There are various future directions for the use of 3-Chloro-4,6-dibromoquinoline in scientific research. One of the future directions is the development of new compounds based on 3-Chloro-4,6-dibromoquinoline with potential biological activities. Another future direction is the investigation of the mechanism of action of 3-Chloro-4,6-dibromoquinoline in more detail. Moreover, the use of 3-Chloro-4,6-dibromoquinoline as a fluorescent probe for the detection of metal ions in biological systems can be further explored. Furthermore, the potential applications of 3-Chloro-4,6-dibromoquinoline in drug discovery and development can be investigated.
In conclusion, 3-Chloro-4,6-dibromoquinoline is a chemical compound that has various potential applications in scientific research. It can be synthesized through various methods and has been extensively used as a building block for the synthesis of various compounds with potential biological activities. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Moreover, 3-Chloro-4,6-dibromoquinoline has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation. However, its potential toxicity may limit its use in certain experiments. There are various future directions for the use of 3-Chloro-4,6-dibromoquinoline in scientific research, including the development of new compounds, investigation of its mechanism of action, and exploration of its potential applications in drug discovery and development.

Scientific Research Applications

3-Chloro-4,6-dibromoquinoline has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds with potential biological activities. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Moreover, 3-Chloro-4,6-dibromoquinoline has been used as a starting material for the synthesis of various drugs and pharmaceuticals.

properties

IUPAC Name

4,6-dibromo-3-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2ClN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDQUDAYMZRLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590601
Record name 4,6-Dibromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,6-dibromoquinoline

CAS RN

927801-50-1
Record name 4,6-Dibromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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